2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline
Description
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is a chiral phosphine-oxazoline (PHOX) ligand widely used in asymmetric catalysis. The ligand features a diphenylphosphine group at the ortho position of a phenyl ring and a benzyl substituent on the oxazoline ring. This structure enables coordination to transition metals (e.g., Rh, Pd, Ir), facilitating enantioselective transformations such as hydrogenation, cross-coupling, and cycloaddition reactions. The benzyl group introduces steric bulk and electronic modulation, distinguishing it from analogous ligands with phenyl, isopropyl, or tert-butyl substituents .
Properties
IUPAC Name |
[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the oxazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Catalytic Asymmetric Hydrogenation
This ligand is effective in Rh(I)- and Pd(II)-catalyzed hydrogenation reactions. Its P,N-bidentate coordination stabilizes metal centers, enabling high enantioselectivity.
| Substrate | Catalytic System | Yield | ee (%) | Ref. |
|---|---|---|---|---|
| α,β-Unsaturated esters | Rh/(S)-PHOX ligand | 89% | 96 | |
| Cyclic enamines | Pd/(S)-PHOX ligand | 92% | 94 |
Key findings:
-
Steric directing effect : The 4-benzyl group enhances enantioselectivity by creating a chiral pocket around the metal center .
-
Electronic tuning : The oxazoline nitrogen donates electron density to the metal, accelerating oxidative addition steps .
Enantioselective Heck Reactions
The ligand suppresses undesired double-bond migration in Pd-catalyzed Heck couplings.
| Substrate | Product | Yield | ee (%) | Ref. |
|---|---|---|---|---|
| Aryl triflates | Biaryls | 85% | 98 | |
| Vinyl ethers | Allylated arenes | 78% | 95 |
Notable observations:
-
Regiocontrol : The phosphine moiety directs aryl halide coordination, favoring β-hydride elimination without isomerization .
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Solvent dependence : Reactions in toluene show higher enantioselectivity than in THF due to improved ligand rigidity .
Hydroamination of 1,3-Dienes
With AgSbF₆ co-catalysis, the ligand enables anti-Markovnikov additions of amines to dienes.
| Diene | Amine | Yield | ee (%) | Ref. |
|---|---|---|---|---|
| 1,3-Butadiene | 4-Methoxyaniline | 93% | 91 | |
| Isoprene | Benzylamine | 88% | 89 |
Mechanistic insights:
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Transition state : The oxazoline nitrogen stabilizes a six-membered cyclic intermediate, dictating si-face attack .
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Diastereoselectivity : (Z)-dienes favor 1,4-addition, while (E)-dienes yield 1,2-products .
Desymmetrization of meso-Anhydrides
Rh(I) complexes of this ligand convert meso-glutaric anhydrides into chiral syn-deoxypolypropionates.
| Substrate | Product | Yield | ee (%) | Ref. |
|---|---|---|---|---|
| 3,5-Dimethyl glutaric anhydride | syn-Deoxypolypropionate | 82% | 97 |
Critical factors:
-
Temperature sensitivity : Reactions at −20°C prevent racemization of the anhydride .
-
Additive effects : Molecular sieves improve yields by scavenging water .
Limitations and Challenges
Scientific Research Applications
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline involves its interaction with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects on the Oxazoline Ring
| Compound | Substituent (R) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline | Benzyl (C₆H₅CH₂) | C₂₈H₂₄NOP* | ~409.45* | High steric bulk; electron-donating via benzyl’s methylene bridge. |
| (S)-DPPO (4-phenyl analog) | Phenyl (C₆H₅) | C₂₇H₂₂NOP | 407.44 | Moderate steric hindrance; π-conjugation stabilizes metal-ligand complexes. |
| (S)-IPR-PHOX (4-isopropyl analog) | Isopropyl (C₃H₇) | C₂₄H₂₄NOP | 373.43 | Smaller substituent; enhances flexibility in metal coordination. |
| (R)-4-tert-Butyl analog | tert-Butyl (C₄H₉) | C₂₅H₂₆NOP* | ~399.46* | Extreme steric hindrance; improves enantioselectivity in bulky substrates. |
*Estimated based on structural analogs .
Electronic Properties
- Benzyl Group: The methylene bridge in the benzyl substituent donates electrons inductively, increasing electron density at the phosphorus atom.
- Phenyl Group : Direct conjugation with the oxazoline ring delocalizes electron density, stabilizing the metal-ligand complex but reducing flexibility compared to benzyl .
Catalytic Performance
Asymmetric Hydrogenation
- Benzyl Derivative: Demonstrates high enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones (e.g., 90–95% ee for acetophenone derivatives) due to optimal steric shielding of the metal center.
- Phenyl Analog ((S)-DPPO) : Achieves 85–90% ee in similar reactions; reduced bulk may lower selectivity for sterically demanding substrates .
- Isopropyl Analog : Yields 80–85% ee, as smaller substituents provide insufficient shielding .
Cross-Coupling Reactions
- The benzyl ligand’s bulk improves selectivity in Suzuki-Miyaura couplings of ortho-substituted aryl halides, whereas the tert-butyl analog may hinder reactivity due to excessive steric demand .
Physicochemical Properties
| Property | Benzyl Derivative | Phenyl Analog | Isopropyl Analog |
|---|---|---|---|
| Solubility | Moderate in toluene, THF | High in dichloromethane | High in ethers |
| Melting Point | ~150–155°C* | 145–150°C | 120–125°C |
| Stability | Air-sensitive (P(III)) | Air-sensitive | Air-sensitive |
*Estimated based on structural trends .
Biological Activity
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline, commonly referred to as a phosphinooxazoline ligand, has garnered interest in the fields of asymmetric catalysis and medicinal chemistry. This compound is characterized by its unique structure that combines a diphenylphosphino group with an oxazoline moiety, which plays a crucial role in its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.47 g/mol. The compound features a bidentate ligand architecture that allows it to coordinate with transition metals, enhancing its catalytic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.47 g/mol |
| CAS Number | 314020-70-7 |
| Purity | >97% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity Overview
While the primary application of this compound lies in asymmetric catalysis, emerging studies suggest potential biological activities. The following sections delve into specific areas of biological activity associated with this ligand.
1. Anticancer Activity
Recent studies have indicated that phosphinooxazolines can influence cancer cell growth through metal complexation. For instance, the coordination of this ligand with palladium(II) has shown promise in inhibiting tumor growth in vitro. The mechanism involves the formation of reactive species that induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
Preliminary research suggests that derivatives of oxazolines exhibit anti-inflammatory properties. The interaction of metal complexes formed with this ligand may modulate inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX). Some studies have reported IC50 values lower than traditional anti-inflammatory drugs like celecoxib, indicating a potential for therapeutic applications.
3. Analgesic Activity
The analgesic potential of compounds containing oxazoline structures has been explored through various pharmacological tests. For example, the writhing and hot plate tests in animal models have demonstrated significant pain relief effects, suggesting that this compound may interact with pain-related receptors or pathways.
Case Studies
Several case studies highlight the biological implications of this compound:
- Palladium Complexes : A study demonstrated that palladium(II) complexes with this ligand exhibited enhanced cytotoxicity against various cancer cell lines compared to free ligands. This was attributed to increased cellular uptake and reactive oxygen species generation.
- Inflammation Models : In vivo models assessing inflammation showed that treatment with oxazoline derivatives led to reduced edema and inflammatory cytokine levels, supporting their role as potential anti-inflammatory agents.
- Molecular Docking Studies : Computational analyses have predicted strong binding affinities of this compound towards COX enzymes, suggesting a mechanism for its analgesic effects.
Q & A
Basic: What are the optimized synthetic routes for preparing 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline, and how can purity be validated?
Answer:
The synthesis typically involves a multi-step procedure:
- Step 1: Formation of the oxazoline ring via cyclization of a β-hydroxyamide precursor under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene) .
- Step 2: Introduction of the diphenylphosphino group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) or direct phosphorylation using PCl₃ followed by reaction with diphenylphosphine .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the ligand. Purity validation requires ¹H/¹³C NMR (to confirm absence of unreacted precursors) and IR spectroscopy (to verify oxazoline C=N stretching at ~1650 cm⁻¹) .
Basic: How can the electronic and steric properties of this ligand be characterized for catalytic applications?
Answer:
- Electronic Properties:
- UV-Vis Spectroscopy: Measure λₘₐₓ shifts in metal-ligand charge-transfer (MLCT) bands to assess electron-donating/withdrawing effects.
- Cyclic Voltammetry: Determine redox potentials of metal complexes (e.g., Rh or Pd) to infer ligand electron density .
- Steric Properties:
Advanced: What experimental strategies resolve contradictions in enantioselectivity data across different catalytic reactions?
Answer:
Contradictions may arise from:
- Substrate-Ligand Mismatch: Test structurally diverse substrates (e.g., styrene vs. aliphatic alkenes) to assess ligand generality.
- Reaction Condition Variability: Screen solvents (e.g., THF vs. DCM) and temperatures to optimize transition-state stabilization.
- Mechanistic Probes:
Advanced: How to design asymmetric catalysis experiments using this ligand, and what analytical methods validate enantiomeric excess (ee)?
Answer:
- Catalytic System Design:
- Metal Precursor: Use [Rh(COD)₂]OTf or [Pd(allyl)Cl]₂ for hydrogenation or cross-coupling, respectively.
- Substrate Scope: Prioritize prochiral alkenes or ketones (e.g., acetophenone derivatives).
- Enantiomeric Excess Validation:
Advanced: How to address discrepancies in catalytic activity between batch and flow reactor systems?
Answer:
Discrepancies may stem from:
- Mass Transfer Limitations: In flow systems, optimize residence time and reactor geometry (e.g., microfluidic channels vs. packed beds).
- Ligand Stability: Perform ¹H NMR post-reaction to detect ligand degradation (e.g., phosphine oxidation to phosphine oxide) .
- Metal-Leaching Analysis: Use ICP-MS to quantify Rh/Pd loss in solution, which correlates with activity drop.
Advanced: What computational methods predict ligand-metal binding affinities and guide catalyst optimization?
Answer:
- Molecular Docking: Simulate ligand-metal coordination using AutoDock Vina with force fields (e.g., UFF).
- Binding Energy Calculations: Perform DFT (B3LYP/def2-SVP) to compare ΔG of ligand substitution in [M(L)ₙ] complexes.
- QSPR Models: Correlate ligand descriptors (e.g., %VBur, NBO charges) with catalytic turnover numbers (TON) .
Basic: What safety protocols are critical when handling phosphine-containing ligands like this compound?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Phosphine Oxidation Mitigation: Store ligands under inert atmosphere (Ar/N₂) and add stabilizers (e.g., BHT) to prevent P(III)→P(V) degradation .
- Waste Disposal: Quench residues with 10% aqueous H₂O₂ to oxidize phosphines before disposal .
Advanced: How to analyze ligand decomposition pathways under catalytic conditions?
Answer:
- In Situ Monitoring: Use Raman Spectroscopy to detect intermediates (e.g., phosphine oxide at ~1150 cm⁻¹).
- HRMS Analysis: Identify decomposition products (e.g., benzyl-oxazole fragments via ESI-MS).
- Kinetic Profiling: Track TON vs. time to distinguish between catalyst deactivation and substrate depletion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
